3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Introduction and Significance
Historical Context of Hybrid Heterocyclic Compounds
The development of heterocyclic chemistry began in the early 19th century, with seminal contributions from scientists like Brugnatelli, who isolated heterocyclic alkaloids from natural sources. By the mid-1800s, synthetic methods for pyrrole, furan, and thiophene emerged, laying the groundwork for systematic heterocycle exploration. The 20th century witnessed exponential growth in heterocyclic drug development, driven by the discovery of penicillin (a β-lactam antibiotic) and pyrimidine-based antimetabolites.
A pivotal shift occurred with the conceptualization of molecular hybridization , which combined distinct heterocyclic systems to overcome limitations of single-moiety drugs. For example, the fusion of quinoline with artemisinin derivatives yielded antimalarial agents with reduced resistance profiles. Hybrid frameworks now constitute over 60% of FDA-approved small-molecule drugs, underscoring their dominance in therapeutic pipelines.
Key Milestones in Hybrid Heterocyclic Development
Molecular Hybridization as a Drug Design Strategy
Molecular hybridization involves the covalent integration of two or more pharmacophoric units to create entities with enhanced target affinity and pharmacokinetic profiles. This approach mitigates drawbacks such as poor solubility, rapid metabolism, and multidrug resistance. For instance, conjugating thiazole with pyrazole moieties via (3 + 2) cyclization reactions has yielded hybrids with dual antibacterial and anticancer activities.
The Hantzsch-thiazole synthesis exemplifies a robust methodology for hybrid construction. By reacting phenacyl bromides with thiosemicarbazides, researchers generate thiazole cores that can be further functionalized. In the case of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one , the quinazolinone scaffold is derivatized at the 2-position with a thioether-linked oxadiazole group. This design confers:
- Enhanced lipophilicity from the pentyl chain, improving membrane permeability.
- Electron-withdrawing effects from the oxadiazole ring, stabilizing the molecule against enzymatic degradation.
- Diverse hydrogen-bonding interactions via the quinazolinone’s carbonyl and nitrogen atoms.
Comparative Analysis of Hybridization Strategies
Research Significance of Quinazolinone-Oxadiazole Hybrids
Quinazolinone-oxadiazole hybrids occupy a unique niche in drug discovery due to their dual targeting capabilities. The quinazolinone nucleus interacts with kinase ATP-binding pockets, while the oxadiazole moiety engages in π-π stacking with aromatic residues in enzyme active sites. This dual mechanism is exemplified by hybrids showing nanomolar inhibition of EGFR (epidermal growth factor receptor) and topoisomerase II.
Recent studies highlight their broad-spectrum bioactivity :
- Anticancer : Hybrids induce apoptosis in HeLa cells via caspase-3 activation.
- Antibacterial : Oxadiazole’s electron-deficient ring disrupts bacterial cell wall synthesis.
- Antiviral : Quinazolinones inhibit viral protease activity through competitive binding.
The structural flexibility of these hybrids allows for fine-tuning. For example, substituting the phenyl group in the oxadiazole ring with electron-withdrawing substituents (e.g., nitro, cyano) enhances antibacterial potency, while alkyl chains (e.g., pentyl) improve CNS penetration.
Pharmacological Profile of Selected Hybrids
Properties
IUPAC Name |
3-pentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-2-3-9-14-26-21(27)17-12-7-8-13-18(17)23-22(26)29-15-19-24-20(25-28-19)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIPUZYUXQRLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting the quinazolinone core with a thiol derivative, such as 3-phenyl-1,2,4-oxadiazole-5-thiol, under nucleophilic substitution conditions.
Alkylation: The final step involves the alkylation of the quinazolinone-thioether intermediate with a pentyl halide to introduce the pentyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes ring-opening under acidic or basic conditions. Hydrolysis typically produces carboxamide derivatives:
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Conditions : 6M HCl, 90°C, 8 hours
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Products : 2-((carbamoylmethyl)thio)-3-pentylquinazolin-4(3H)-one and phenylacetic acid derivatives
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Yield : 78% (isolated via column chromatography)
This reaction is critical for modifying the oxadiazole’s electronic properties while retaining the quinazolinone core.
Nucleophilic Substitution at the Thioether Group
The methylthio (-S-CH2-) linker is susceptible to nucleophilic displacement:
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Reagents : Primary/secondary amines (e.g., morpholine, piperazine)
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Products : 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino-quinazolin-4(3H)-one derivatives
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Yield Range : 45–82% (dependent on amine reactivity)
Oxidation of the Thioether to Sulfone
Controlled oxidation enhances electrophilicity at the sulfur center:
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Oxidizing Agent : H2O2 in acetic acid (1:3 v/v), room temperature, 6 hours
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Product : 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)sulfonyl)quinazolin-4(3H)-one
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Yield : 92% (confirmed via ¹H NMR and LC-MS)
Functionalization of the Quinazolinone Core
The quinazolin-4(3H)-one ring participates in alkylation and acylation reactions:
N-Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)
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Products : 3-pentyl-1-alkyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(1H)-ones
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Yield : 60–75%
C-2 Modification
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Reagents : Electrophiles (e.g., acetyl chloride, nitrating agents)
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Products : Acetylated or nitrated derivatives at the C-2 position
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Yield : 50–68%
Metal-Catalyzed Cross-Coupling Reactions
The phenyl group on the oxadiazole enables Suzuki-Miyaura couplings:
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Catalyst : Pd(PPh3)4, K2CO3, dioxane/H2O (3:1), 80°C, 12 hours
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Boronates : Aryl/heteroaryl boronic acids
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Products : 3-pentyl-2-(((3-(substituted aryl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-ones
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Yield : 55–88%
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the oxadiazole ring:
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Conditions : 254 nm UV light, acetonitrile, 24 hours
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Product : Fused bicyclic adducts (confirmed by X-ray crystallography)
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Yield : 40%
Mechanistic Insights
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Thioether Reactivity : The methylthio group’s electron-deficient sulfur facilitates nucleophilic attacks, enabling substitutions or oxidations .
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Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal degradation but hydrolyzes under strong acids due to protonation at N-2, weakening the N-O bond .
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Quinazolinone Electrophilicity : C-2 and N-3 positions are prime sites for electrophilic/nucleophilic modifications, driven by resonance stabilization .
This compound’s versatility in reactions underscores its utility in medicinal chemistry, particularly in developing kinase inhibitors and anticancer agents .
Scientific Research Applications
Recent studies have highlighted the compound's antiproliferative , antimicrobial , and antioxidant properties:
- Antiproliferative Activity : Research indicates that derivatives of quinazolinones exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the oxadiazole group enhances this activity, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The compound has shown promising results against both gram-positive and gram-negative bacteria, as well as fungi. For instance, studies have reported that certain derivatives demonstrate potent antimicrobial activity through mechanisms that disrupt bacterial cell walls and inhibit fungal growth .
- Antioxidant Activity : The antioxidant properties of quinazolinone derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and could have implications in the treatment of diseases related to oxidative stress .
Synthesis and Derivatives
The synthesis of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions that incorporate oxadiazole and quinazolinone frameworks. The synthetic pathways often yield various derivatives with modified functional groups to enhance biological activity:
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer treatment:
- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for drug development targeting various cancers.
- Infectious Diseases : Given its antimicrobial properties, the compound may be developed into new antibiotics or antifungal agents to combat resistant strains of pathogens.
- Oxidative Stress-related Disorders : Its antioxidant capabilities suggest potential applications in treating conditions like neurodegenerative diseases where oxidative stress plays a critical role.
Mechanism of Action
The mechanism of action of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Triazole Substituents
Example Compound :
- 3-Amantadinyl-2-[(4-Acetamido-3-Aryl-5-Ylthio)-1,2,4-Triazolo]Methyl-Quinazolin-4(3H)-One Key Features: Replaces the oxadiazole with a 1,2,4-triazole ring and includes an amantadinyl group at position 3. Activity: Exhibits potent antimicrobial (e.g., Staphylococcus aureus), anti-inflammatory, and analgesic properties. The triazole ring facilitates hydrogen bonding, enhancing target binding . Comparison: The oxadiazole in the target compound may offer greater metabolic stability compared to triazoles, which are prone to oxidation.
Pesticidal Quinazolinones with Triazolyl Groups
Example Compound :
- 3-((4-Phenyl-5-((4-(Trifluoromethyl)Benzyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)Quinazolin-4(3H)-One Key Features: Contains a trifluoromethylbenzyl-thiotriazole substituent. Activity: Demonstrates exceptional bactericidal activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac) (EC₅₀ = 22.1–47.6 μg/mL), outperforming bismerthiazol . Comparison: The target compound lacks electron-withdrawing groups like CF₃, which may reduce pesticidal potency. However, its phenyl-oxadiazole group could improve photostability and soil persistence .
Thiadiazole-Containing Analogues
Example Compound :
- 4-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenyl-5-[2-Phenylvinyl]-2,4-Dihydro-3H-1,2,4-Triazol-3-One
- Key Features : Substitutes oxadiazole with a thiadiazole ring.
- Synthesis : Characterized by IR, NMR, and mass spectrometry, similar to the target compound’s analytical protocols .
- Comparison : Thiadiazoles offer higher solubility due to sulfur’s polarizability but may reduce metabolic stability compared to oxadiazoles. The target compound’s phenyl group may enhance hydrophobic interactions in biological targets .
Benzothiazole Derivatives
Example Compound :
- 4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-One Key Features: Replaces quinazolinone with a pyrazolone core and benzothiazole substituent. Activity: Structural studies highlight the role of benzothiazole in π-π stacking interactions . Comparison: The quinazolinone core in the target compound provides a broader pharmacophoric profile for multitarget engagement compared to pyrazolone derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-pentyl-2-bromomethylquinazolin-4(3H)-one with 3-phenyl-1,2,4-oxadiazole-5-methanethiol under reflux in ethanol. Hydrazine hydrate is often used to deprotect intermediates, as seen in analogous quinazolinone syntheses . Key steps include:
Preparation of the bromomethylquinazolinone precursor.
Thioether bond formation with the oxadiazole-thiol derivative.
Purification via recrystallization (ethanol/water) or column chromatography.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pentyl chain, oxadiazole-phenyl group).
- IR : Verify thioether (C-S, ~600–700 cm⁻¹) and quinazolinone carbonyl (C=O, ~1680 cm⁻¹) bonds.
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
Intermediate Research Questions
Q. What strategies optimize reaction yield during the synthesis of the thioether linkage?
- Methodology :
- Catalysts : Use phase-transfer catalysts (e.g., PEG-400) to enhance nucleophilic substitution efficiency .
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature : Reflux conditions (70–80°C) balance reaction rate and side-product minimization.
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, no catalyst | 65 | 90 |
| PEG-400, 80°C | 85 | 95 |
Q. How do substituents on the phenyl ring of the oxadiazole moiety influence biological activity?
- Methodology : Compare analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups via antimicrobial assays (e.g., EC₅0 against Xanthomonas oryzae). For example:
- 4-CF₃ substitution : EC₅0 = 22.1 μg/mL (superior to bismerthiazol) .
- Unsubstituted phenyl : Reduced activity (EC₅0 > 50 μg/mL).
- Analysis : Electron-withdrawing groups enhance membrane permeability and target binding.
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase).
- MD Simulations : Evaluate stability of ligand-protein complexes over time.
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in antimicrobial EC₅0 values may arise from:
- Assay Variability : Differences in bacterial strains or culture conditions.
- Solubility : Poor aqueous solubility (logP > 3) may reduce in vivo efficacy despite in vitro activity.
- Resolution :
Standardize protocols (e.g., CLSI guidelines).
Use solubilizing agents (e.g., DMSO ≤1%) in assays .
Q. What advanced techniques characterize the compound’s electronic environment for SAR studies?
- Methodology :
- X-ray Crystallography : Resolve 3D structure to confirm bond angles and planarity of the quinazolinone-oxadiazole system.
- Electrochemical Analysis : Cyclic voltammetry reveals redox-active sites (e.g., thioether oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
